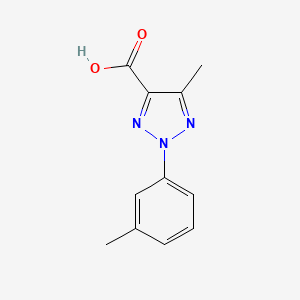

5-methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

Description

Properties

CAS No. |

112630-40-7 |

|---|---|

Molecular Formula |

C11H11N3O2 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

5-methyl-2-(3-methylphenyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C11H11N3O2/c1-7-4-3-5-9(6-7)14-12-8(2)10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16) |

InChI Key |

QLABENRQHXOEHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2N=C(C(=N2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium nitrite in the presence of acetic acid. The reaction conditions often require refluxing and careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

5-methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 3-methylphenyl group in the target compound (vs. phenyl in ) increases steric bulk and may alter π-π stacking interactions, affecting solubility and binding affinity.

- Electronic Effects : Electron-withdrawing groups (e.g., CF3 in ) enhance lipophilicity and metabolic stability, whereas electron-donating groups (e.g., methyl) improve solubility in polar solvents.

- Bioactivity : The 4-chlorophenyl and pyrrolidinyl substituents in confer anticancer activity, suggesting that substituent polarity and hydrogen-bonding capacity are critical for receptor binding.

Physicochemical and Spectroscopic Properties

- Melting Points : The 3-methylphenyl analog is expected to have a lower melting point than its phenyl counterpart (200–202°C ) due to reduced crystallinity from the bulky substituent.

- Spectroscopic Data : Vibrational spectra (IR/Raman) of similar compounds reveal characteristic triazole ring vibrations (∼1500 cm⁻¹) and carboxylic acid O–H stretches (2500–3300 cm⁻¹), with shifts depending on substituent electronegativity .

Biological Activity

5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

- Molecular Formula : C10H10N4O2

- Molecular Weight : 218.21 g/mol

- CAS Number : 22300-56-7

Biological Activity Overview

The biological activity of 5-methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with a triazole ring structure showed potent activity against various bacterial strains and fungi. The mechanism often involves the inhibition of ergosterol biosynthesis in fungi, leading to cell membrane disruption.

Anticancer Properties

Triazole derivatives have been explored for their anticancer potential. For instance, studies have shown that related triazole compounds can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for further investigation in oncology.

Enzyme Inhibition

5-Methyl-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid has been studied for its inhibitory effects on various enzymes:

- Cholinesterase Inhibition : Some derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease treatment.

- NF-kB Pathway Modulation : Certain triazoles have shown promise as inhibitors of the NF-kB pathway, which is implicated in inflammation and cancer.

Case Study 1: Anticancer Activity

A study evaluated the effects of various triazole derivatives on a panel of human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The compound's mechanism was linked to the induction of apoptosis through the activation of caspases.

Case Study 2: Enzyme Inhibition

Another research effort focused on the cholinesterase inhibitory activity of triazole derivatives. The study found that some compounds exhibited IC50 values significantly lower than those of standard inhibitors like galantamine. Molecular docking studies suggested noncompetitive inhibition mechanisms for these compounds.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.